3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one
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Overview
Description
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is a tricyclic indole derivative with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is primarily used in medicinal chemistry projects due to its indole structure, which is a significant component in many alkaloids and biologically active molecules .
Biochemical Analysis
Biochemical Properties
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its dopamine-receptor stimulating activity, which makes it useful in treating central nervous system disorders such as Parkinsonism and hypertension . The nature of these interactions often involves binding to specific receptor sites, thereby modulating the activity of these receptors and influencing downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter neurotransmitter release and uptake, impacting neuronal communication and function . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to dopamine receptors, stimulating their activity and leading to increased dopamine signaling . This can result in the activation of downstream signaling cascades that regulate various physiological processes. Additionally, it may inhibit or activate specific enzymes involved in neurotransmitter synthesis and degradation, further modulating cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as improved dopamine signaling and reduced symptoms of central nervous system disorders . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. For example, it may influence the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of dopamine . This interaction can affect metabolic flux and alter the levels of metabolites within cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies involving indole derivatives and their biological activities.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole ring.
Tryptophan: An amino acid with an indole side chain.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is unique due to its tricyclic structure, which provides distinct chemical and biological properties compared to simpler indole derivatives. This complexity allows for more diverse interactions and applications in various fields .
Properties
IUPAC Name |
3,7,8,9-tetrahydrobenzo[e]indol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWTQDCLWWUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CN3)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.